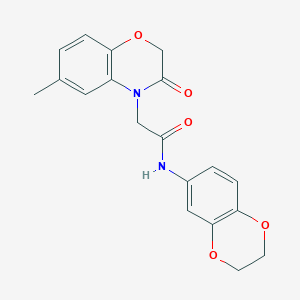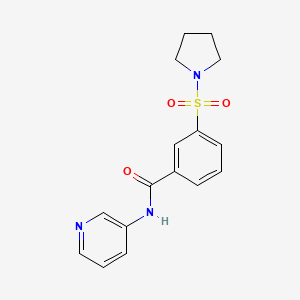![molecular formula C10H13N3O4S B5503503 2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of bioactive compounds, particularly 4,6-disubstituted-2-(4-morpholinyl)pyrimidines. These are of significant interest in organic and medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- A study by Martínez et al. (2012) outlines the efficient and versatile synthesis of 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, including our compound of interest, through palladium-catalyzed cross-coupling reactions using triorganoindium reagents (Martínez et al., 2012).
Molecular Structure Analysis
- An article by Thiruvalluvar et al. (2007) describes the molecular structure of a similar compound, highlighting the planarity of the pyrimidine ring and its dihedral angle with the oxadiazole ring (Thiruvalluvar et al., 2007).
Chemical Reactions and Properties
- Research by Verheijen et al. (2010) discusses 2-aryl-4-morpholinothieno[3,2-d]pyrimidines, which are closely related to our compound, emphasizing their potent inhibition of the homologous enzyme mTOR when the morpholine group is replaced (Verheijen et al., 2010).
Physical Properties Analysis
- Orozco et al. (2008) conducted a study on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, which are structurally related, and provided insights into their hydrogen-bonded sheet structures and electronic polarization, which are indicative of their physical properties (Orozco et al., 2008).
Chemical Properties Analysis
- The study by Tyrkov (2020) explores the reaction of similar pyrimidine triones with morpholine, leading to the synthesis of novel derivatives, which sheds light on the chemical reactivity and properties of compounds in this class (Tyrkov, 2020).
Wissenschaftliche Forschungsanwendungen
mTOR Inhibition and Selectivity
The study by Verheijen et al. (2010) explored the potent inhibition of the mTOR pathway by modifying the structure of 2-arylthieno[3,2-d]pyrimidines, which are known PI3K inhibitors. By replacing the morpholine group with an 8-oxa-3-azabicyclo[3.2.1]octane group, they achieved selectivity over PI3K, discovering compounds with sub-nanomolar potency against mTOR and excellent cellular activity. This breakthrough provides a foundation for developing selective mTOR inhibitors with potential therapeutic applications (Verheijen et al., 2010).
Charge Transfer Materials
In the field of materials science, Irfan (2014) conducted quantum chemical investigations on 4,6-di(thiophen-2-yl)pyrimidine derivatives to design efficient charge transfer materials. These compounds, with altered pi-backbones and push–pull strategies, showed promising properties for applications in organic electronics, highlighting the potential of pyrimidine derivatives in designing novel materials with tunable electronic and photophysical properties (Irfan, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c14-7-5-8(15)12-10(11-7)18-6-9(16)13-1-3-17-4-2-13/h5H,1-4,6H2,(H2,11,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXLODSMJVZEJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49681104 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)
![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)

![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)



![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)